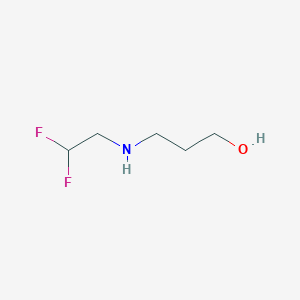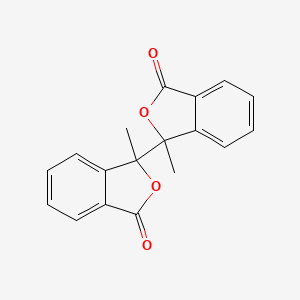
3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione is an organic compound that belongs to the class of biisobenzofurans This compound is characterized by its unique structure, which includes two isobenzofuran units connected by a single bond, with each unit having a methyl group at the 1-position and a carbonyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 1,1’-dimethyl-1,1’-biisobenzofuran with an appropriate oxidizing agent to introduce the carbonyl groups at the 3-positions. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that can enhance the reaction rate and selectivity may be employed.
化学反応の分析
Types of Reactions
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 1-positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Introduction of additional carbonyl or carboxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of carbonyl groups allows for potential interactions with nucleophilic sites in proteins or other biomolecules, leading to the modulation of their activity. Additionally, the compound’s structure may enable it to participate in redox reactions, further influencing its biological activity.
類似化合物との比較
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be compared with other similar compounds, such as:
1,1’-Dimethyl-1,1’-biimidazole: Similar in having a bi-heterocyclic structure but differs in the type of heterocycles and functional groups.
1,1’-Dimethyl-1,1’-biisobenzofuran: Lacks the carbonyl groups at the 3-positions, making it less reactive in certain chemical reactions.
1,1’-Dimethyl-1,1’-biisobenzofuran-2,2’-dione: Similar structure but with carbonyl groups at different positions, leading to different reactivity and applications.
The uniqueness of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61613-17-0 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14O4/c1-17(13-9-5-3-7-11(13)15(19)21-17)18(2)14-10-6-4-8-12(14)16(20)22-18/h3-10H,1-2H3 |
InChIキー |
XCHFZQHAUQXSMG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


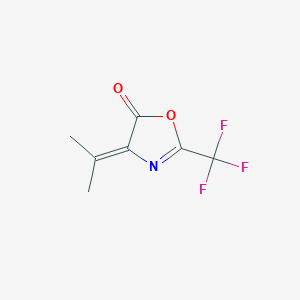

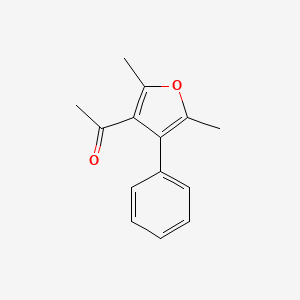
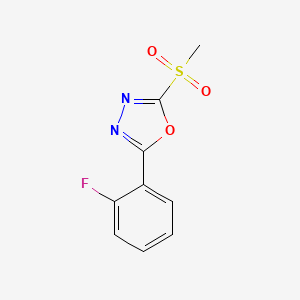
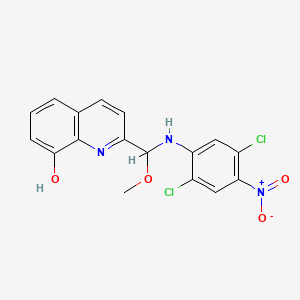
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
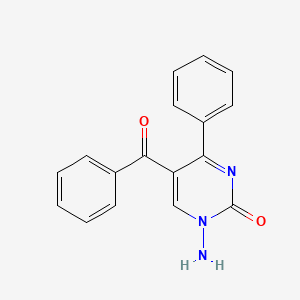
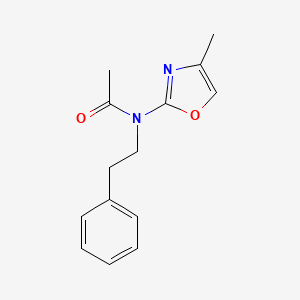
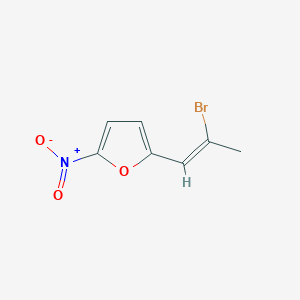

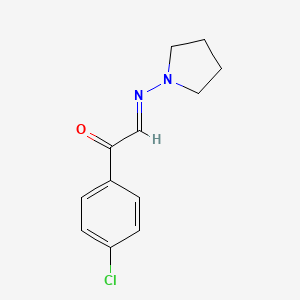

![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
